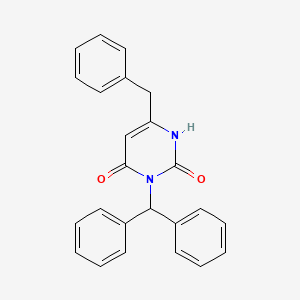

6-Benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

821795-55-5 |

|---|---|

Molecular Formula |

C24H20N2O2 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

3-benzhydryl-6-benzyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N2O2/c27-22-17-21(16-18-10-4-1-5-11-18)25-24(28)26(22)23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,23H,16H2,(H,25,28) |

InChI Key |

IJYKTJFARFTVPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

6-Benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione is a compound with promising biological activity, particularly as an antiviral and anticancer agent. Its structure includes a pyrimidine core, which is known for various biological functions. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 356.43 g/mol. The compound features a benzyl group and a benzhydryl moiety that contribute to its lipophilicity and biological interactions.

Research indicates that compounds related to this compound exhibit various mechanisms of action:

- Antiviral Activity : Similar compounds have been shown to inhibit the integrase enzyme in HIV, suggesting that this compound may also target viral replication pathways .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit pathways involved in cancer cell proliferation. For instance, derivatives have shown effectiveness against the MEK/ERK signaling pathway in various cancer cell lines .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound and its analogs:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HIV Integrase | <10 | |

| Analog A | MEK1 Inhibition | 55 | |

| Analog B | ERK Pathway Inhibition | 60 |

These results indicate that variations in the chemical structure can significantly influence the potency and selectivity of the compounds against specific biological targets.

Case Studies

- Antiviral Efficacy : A study demonstrated that similar pyrimidine derivatives effectively inhibited HIV integrase with IC50 values in the low micromolar range. This suggests that modifications to the benzyl substituent could enhance antiviral activity .

- Cancer Treatment Potential : Research on analogs targeting the MEK/ERK pathway has shown promising results in reducing cell viability in cancer models. The binding interactions were characterized using molecular dynamics simulations to predict efficacy based on structural modifications .

Discussion

The biological activity of this compound highlights its potential as a lead compound for drug development. Its ability to inhibit critical enzymes involved in viral replication and cancer cell proliferation positions it as a candidate for further investigation.

Scientific Research Applications

Biological Activities

Antiviral Properties

One of the most notable applications of 6-benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione is its antiviral activity. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various viruses, including HIV and Hepatitis B. For instance, modifications to the benzyl moiety can enhance the compound's efficacy against these viruses by optimizing its interaction with viral enzymes .

Antimicrobial Effects

Research indicates that this pyrimidine derivative possesses antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that specific substitutions on the compound can significantly influence its antimicrobial potency .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Various studies have reported that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cellular pathways related to cell survival and proliferation .

Case Study 1: Antiviral Activity Against HIV

In a study examining the antiviral effects of various pyrimidine derivatives, this compound was found to inhibit HIV replication in vitro. The study highlighted that specific structural modifications led to increased binding affinity to the viral integrase enzyme, showcasing the importance of SAR in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against resistant bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential use as a new therapeutic agent in treating resistant infections .

Comparative Analysis with Related Compounds

A comparative analysis with other pyrimidine derivatives reveals that this compound stands out due to its enhanced biological activities attributed to the unique structural features provided by the benzyl and benzhydryl groups. This analysis helps identify optimal modifications for improving therapeutic efficacy across various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (C₁₂H₁₃N₃O₂)

- Structure: Benzylamino group at position 6, methyl at position 3.

- Key Differences: The benzyl group is attached via an amino linker (C-NH) rather than a direct C-C bond. The methyl group at position 3 is less bulky than benzhydryl.

- Implications: The amino linker may enhance hydrogen-bonding capacity, improving solubility compared to the target compound’s direct benzyl attachment.

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (C₁₄H₁₅N₃O₂)

- Structure : Partially saturated pyrido[4,3-d]pyrimidine ring with a benzyl group.

- Key Differences : Saturation of the pyrido ring introduces conformational rigidity.

- Implications : Reduced aromaticity may alter electronic properties (e.g., HOMO-LUMO gap) compared to the fully aromatic pyrimidine core in the target compound. This could affect interactions with biological targets .

Substituent Bulk and Steric Effects

6-Benzyllinked vs. 6-Amino-Substituted Derivatives

- Benzyl vs. Benzylamino: Direct benzyl substitution (as in the target compound) increases hydrophobicity, while benzylamino derivatives (e.g., 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione) introduce polar NH groups, enhancing solubility.

- Benzhydryl vs. Methyl : The benzhydryl group in the target compound creates significant steric bulk, which may hinder rotation and reduce metabolic clearance but could also limit binding to narrow enzyme pockets compared to smaller substituents like methyl .

Electronic Structure and Reactivity

Pyrido[2,3-d]pyrimidine Derivatives (6a–d)

- HOMO-LUMO Gaps : Ranged from 3.91–4.10 eV for compounds with hydroxybenzoyl substituents.

- Comparison : The target compound’s benzhydryl group, being electron-rich, may lower the LUMO energy, enhancing electrophilic reactivity. However, its bulky nature could counterbalance this by sterically shielding reactive sites .

Thieno[2,3-d]pyrimidine Analogs (e.g., 6-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)

- Structure: Thieno ring replaces pyrimidine/pyrido systems.

- The hydroxyl group at position 3 introduces hydrogen-bonding capability, contrasting with the target compound’s non-polar benzhydryl group .

Molecular Weight and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₄H₂₁N₂O₂ | ~377.44* | 6-benzyl, 3-benzhydryl |

| 6-(Benzylamino)-3-methylpyrimidine | C₁₂H₁₃N₃O₂ | 231.25 | 6-benzylamino, 3-methyl |

| 6-Benzyl-tetrahydropyrido[4,3-d] | C₁₄H₁₅N₃O₂ | 257.29 | Saturated pyrido ring, 6-benzyl |

| Thieno[2,3-d]pyrimidine analog | C₁₃H₁₀N₂O₃S | 274.30 | Thieno ring, 3-hydroxy |

*Estimated based on structural similarity.

- Solubility: The target compound’s higher molecular weight and lipophilic benzhydryl group suggest lower aqueous solubility compared to analogs with polar substituents (e.g., hydroxy or amino groups).

- Bioavailability : Increased steric bulk may reduce membrane permeability, though lipophilicity could enhance passive diffusion .

Reactivity in Chemical Transformations

- Staudinger Reaction: Unlike 3-azidoquinoline-2,4(1H,3H)-dione, which undergoes de-azidation under Staudinger conditions, the target compound’s lack of azide groups precludes such reactivity. However, its benzhydryl group may stabilize carbocation intermediates in acid-catalyzed reactions .

Preparation Methods

General Synthetic Strategies for Pyrimidine Derivatives

Pyrimidine rings are typically synthesized via condensation reactions between appropriate precursors, such as aldehydes, ketones, and amines, or through cyclocondensation of diamines with carbonyl-containing compounds. Substitution reactions (e.g., alkylation, arylation) are then employed to introduce functional groups.

For 6-Benzyl-3-benzhydrylpyrimidine-2,4-dione, two sequential substitutions are required:

- Benzhydrylation at position 3.

- Benzyl substitution at position 6.

Sequential Substitution Reactions

Pyrimidine Ring Formation

The core pyrimidine-2,4-dione structure is often synthesized from barbituric acid derivatives or ureidomalonate intermediates , followed by cyclization. For example:

- Thiobarbituric acid (used in) can undergo alkylation to form pyrimidine-4,6-diones.

- 6-Azauracil derivatives (as in) react with benzyl halides to introduce substituents.

Table 1: Key Precursors for Pyrimidine Core Synthesis

Introducing Benzhydryl and Benzyl Groups

Step 1: Benzhydrylation

The benzhydryl group (C₆H₅)₂CH– is typically introduced via alkylation using benzhydryl halides (e.g., benzhydryl bromide) or nucleophilic substitution with benzhydryl lithium/magnesium reagents. For example:

- Benzhydryllithium (BzhLi) reacts with 2-pyridones to form C4-benzhydryl-substituted dihydropyridinones.

- Benzhydryl bromide may alkylate deprotonated pyrimidine intermediates.

Step 2: Benzyl Substitution

Benzyl groups are added using benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃, NaOH). This step is critical for functionalizing position 6.

Optimized Reaction Conditions

Solvent and Temperature

- Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilic substitution efficiency.

- Room temperature (25°C) is sufficient for benzyl halide reactions, while higher temperatures (75°C) may be required for sterically hindered substitutions.

Table 2: Reaction Conditions for Benzyl Substitutions

Challenges and Workarounds

Steric Hindrance

The bulky benzhydryl group may impede substitution at position 3. Strategies include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of precursor pyrimidine-diones with benzyl halides. For example, alkylation of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides in DMF using potassium carbonate as a base (reflux, 6–8 hours) yields derivatives with ~70–85% efficiency . Solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaH) critically affect regioselectivity and byproduct formation.

Q. How is structural confirmation of this compound achieved post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm as doublets) and mass spectrometry (ESI-MS) to confirm molecular weight (e.g., m/z 257.29 ). X-ray crystallography is recommended for unambiguous confirmation of stereochemistry, as seen in related pyrimidine-diones with hydrogen-bonded dimeric structures .

Q. What are the standard purity assessment protocols for this compound?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, retention time ~12–15 min) and melting point analysis (observed mp 214–216°C for analogs ). TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization is used for rapid monitoring .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for 6-Benzyl derivatives?

- Methodological Answer : Discrepancies often arise from rotameric equilibria in solution (e.g., restricted rotation around the benzyl C–N bond). Variable-temperature NMR (VT-NMR) at –40°C to 60°C can freeze conformers, while 2D NOESY identifies through-space couplings . For example, in 3-[(benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione, E/Z isomer ratios (4.5:1) were quantified via integration of distinct vinyl proton signals .

Q. What strategies optimize regioselectivity during benzylation of pyrimidine-dione scaffolds?

- Methodological Answer : Regioselectivity is controlled by electronic effects (e.g., electron-deficient N-sites) and steric hindrance . For instance, alkylation at N1 vs. N3 can be directed using bulky bases (e.g., DBU) or polar aprotic solvents (DMF). Computational modeling (DFT) of charge distribution on the pyrimidine ring aids in predicting reactive sites .

Q. How do hydrogen-bonding interactions in crystal structures impact physicochemical properties?

- Methodological Answer : In X-ray structures, intermolecular N–H···O and O–H···O bonds (e.g., bond lengths ~2.8–3.0 Å) form dimeric or chain motifs, influencing solubility and melting points . For 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, hydrogen bonding reduces solubility in nonpolar solvents by ~30% compared to non-hydrogen-bonded analogs .

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Methodological Answer : Scale-up challenges include exothermic reactions (e.g., benzylation with benzyl chloride) and product degradation . Mitigation involves:

- Slow reagent addition (e.g., dropwise addition of benzyl halides at 0°C).

- Inert atmosphere (Ar/N₂) to prevent oxidation of sensitive intermediates.

- Process analytical technology (PAT) for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental yields in alkylation reactions?

- Methodological Answer : Lower yields (<50%) may result from competing side reactions (e.g., over-alkylation or hydrolysis of benzyl halides). GC-MS headspace analysis can detect volatile byproducts (e.g., benzyl alcohol). Redesigning protecting groups (e.g., using tert-butyloxycarbonyl [Boc] for NH sites) improves selectivity .

Q. Why do some analogs show anomalous bioactivity despite structural similarity?

- Methodological Answer : Subtle stereoelectronic differences (e.g., CF₃ vs. CH₃ groups) alter binding affinities. For example, 6-(trifluoromethyl)pyrimidine-dione derivatives exhibit enhanced antiviral activity due to increased electronegativity and metabolic stability . Docking studies (e.g., AutoDock Vina) correlate substituent effects with target interactions.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.